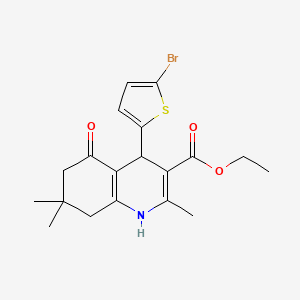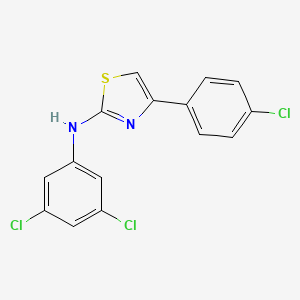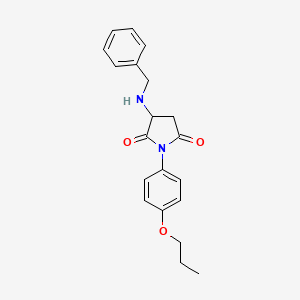![molecular formula C17H13BrO4 B4993345 (3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B4993345.png)
(3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one is a complex organic compound that features a unique combination of bromofuran and ethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one typically involves a multi-step process. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a Wittig reaction with an appropriate aldehyde to form the (3Z)-methylidene derivative. The final step involves the cyclization of this intermediate with 4-ethoxyphenyl acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The use of packed-bed reactors and response surface methodology can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The ethoxyphenyl group can be reduced to form hydroxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z)-3-[(5-Chlorofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one
- (3Z)-3-[(5-Iodofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one
- (3Z)-3-[(5-Methylfuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one
Uniqueness
The presence of the bromine atom in (3Z)-3-[(5-Bromofuran-2-YL)methylidene]-5-(4-ethoxyphenyl)-2,3-dihydrofuran-2-one imparts unique reactivity and properties compared to its chloro, iodo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Eigenschaften
IUPAC Name |
(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-2-20-13-5-3-11(4-6-13)15-10-12(17(19)22-15)9-14-7-8-16(18)21-14/h3-10H,2H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFTVMJAYRMDP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B4993266.png)

![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)
![ETHYL 2-{4-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETATE](/img/structure/B4993280.png)



![8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)
![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride](/img/structure/B4993347.png)
![1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B4993348.png)
